17-phenyl trinor Prostaglandin F2α 1,15-lactone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

17-phenyl trinor Prostaglandin F2α (17-phenyl trinor PGF2α) is a metabolically stable analog of PGF2α with potent FP receptor agonist activity and well known intraocular pressure-reducing effects. 17-phenyl trinor PF2α 1,15-lactone is the 1,15 lactone of 17-phenyl-trinor PGF2α. Selective F-series PG derivatives such as this compound have been developed for suitable pharmacologic activity and an improved side-effect profile over current glaucoma therapeutics.

Applications De Recherche Scientifique

Prostaglandin Lactones as Potential Prodrugs

Prostaglandin lactones, including 17-phenyl trinor Prostaglandin F2α 1,15-lactone, have been investigated for their potential as prodrugs. These internal esters of prostaglandins show varying levels of biological activity. The lactones exhibit notable activity as antifertility agents, making them a useful class for therapeutic applications in this area (Bundy et al., 1983).

Anticancer Properties

Research on 17-Trifluoromethyl phenyl trinor prostaglandin F2α, a derivative of 17-phenyl trinor Prostaglandin F2α, has shown potential in inhibiting breast cancer through the SP/NK1R system. This study highlights its effectiveness in suppressing tumor growth, suggesting a role for similar prostaglandin derivatives in cancer treatment (Mutukuru & Vijayakumar, 2021).

Stereoselective Synthesis and Chemical Properties

The regio- and stereoselective reactions of 17-Phenyl-18,19,20-trinorprostaglandin F2α isopropyl ester have been explored to prepare novel prostaglandin F2α derivatives. These studies contribute to the understanding of the chemical properties and potential applications of these compounds (Liljebris et al., 1996).

Comparative Studies in Animal Models

17-Phenyl trinor Prostaglandin F2α has been evaluated in various animal models, such as the chacma baboon, to determine its luteolytic potential. Such studies are essential for understanding the physiological effects of prostaglandin analogs across different species (Rall et al., 1979).

Biochemical Analysis and Quantification Techniques

Methods for the gas liquid chromatographic-mass spectrometric quantitation of prostaglandin analogs, including 17-phenyl-18, 19, 20-trinor-PGF2α, have been developed. These techniques are crucial for accurate biochemical analysis and research involving these compounds (Lincoln et al., 1976).

Corneal Permeability and Metabolism Studies

Studies on the corneal permeability and metabolism of phenyl substituted prostaglandin esters, including 17-phenyl trinor Prostaglandin F2α, provide insights into their pharmacokinetics and potential ophthalmic applications (Basu et al., 1994).

Intraocular and Microvascular Effects

The microvascular effects of prostaglandin F2α analogs, such as 17-phenyl trinor Prostaglandin F2α, have been studied with a focus on their applications in treating conditions like glaucoma. These studies are vital for developing effective ophthalmic medications (Stjernschantz et al., 2000).

Potency and Biological Activities

The biological activities of 17-phenyl-18,19,20-trinorprostaglandins, including F2α, have been studied extensively. These analogs exhibit varying degrees of potency and efficacy in different biological systems, contributing to our understanding of their potential therapeutic uses (Miller et al., 1975).

Propriétés

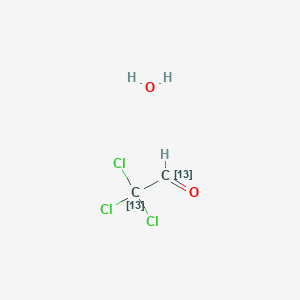

Formule moléculaire |

C23H30O4 |

|---|---|

Poids moléculaire |

370.5 |

InChI |

InChI=1S/C23H30O4/c24-21-16-22(25)20-15-14-18(13-12-17-8-4-3-5-9-17)27-23(26)11-7-2-1-6-10-19(20)21/h1,3-6,8-9,14-15,18-22,24-25H,2,7,10-13,16H2/b6-1-,15-14+/t18-,19+,20+,21-,22+/m0/s1 |

Clé InChI |

RIBUBQDYGJHEOM-KDACTHKWSA-N |

SMILES |

O[C@@H]1[C@H](C/C=CCCCC2=O)[C@@H](/C=C/[C@@H](O2)CCC3=CC=CC=C3)[C@H](O)C1 |

Synonymes |

Bimatoprost free acid 1,15 lactone; 17-phenyl trinor PGF2α 1,15-lactone |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.